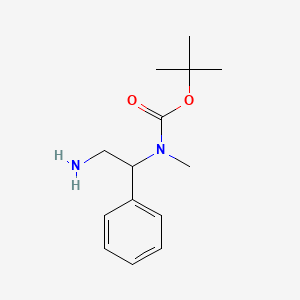
1-(Benzyl(2-hydroxyethyl)amino)-3-(o-tolyloxy)propan-2-ol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Benzyl(2-hydroxyethyl)amino)-3-(o-tolyloxy)propan-2-ol hydrochloride, also known as BTEC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research.
Mécanisme D'action
The exact mechanism of action of 1-(Benzyl(2-hydroxyethyl)amino)-3-(o-tolyloxy)propan-2-ol hydrochloride is not fully understood, but it is believed to work by modulating the activity of neurotransmitters such as dopamine and acetylcholine. 1-(Benzyl(2-hydroxyethyl)amino)-3-(o-tolyloxy)propan-2-ol hydrochloride has been shown to increase the release of dopamine and enhance the activity of acetylcholine receptors, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
1-(Benzyl(2-hydroxyethyl)amino)-3-(o-tolyloxy)propan-2-ol hydrochloride has been found to have a number of biochemical and physiological effects. It has been shown to increase levels of brain-derived neurotrophic factor (BDNF), a protein that is important for the growth and survival of neurons. 1-(Benzyl(2-hydroxyethyl)amino)-3-(o-tolyloxy)propan-2-ol hydrochloride has also been shown to reduce oxidative stress and inflammation in the brain, which may contribute to its neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(Benzyl(2-hydroxyethyl)amino)-3-(o-tolyloxy)propan-2-ol hydrochloride in lab experiments is its specificity for certain neurotransmitters, which allows researchers to target specific pathways and receptors. Additionally, 1-(Benzyl(2-hydroxyethyl)amino)-3-(o-tolyloxy)propan-2-ol hydrochloride has low toxicity and is relatively easy to synthesize. However, one limitation of using 1-(Benzyl(2-hydroxyethyl)amino)-3-(o-tolyloxy)propan-2-ol hydrochloride is its limited solubility, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several potential future directions for research on 1-(Benzyl(2-hydroxyethyl)amino)-3-(o-tolyloxy)propan-2-ol hydrochloride. One area of interest is its potential use in the treatment of neurodegenerative diseases, particularly Alzheimer's and Parkinson's. Additionally, 1-(Benzyl(2-hydroxyethyl)amino)-3-(o-tolyloxy)propan-2-ol hydrochloride may have applications in the treatment of depression and other mood disorders. Further research is needed to fully understand the mechanism of action of 1-(Benzyl(2-hydroxyethyl)amino)-3-(o-tolyloxy)propan-2-ol hydrochloride and its potential therapeutic applications.
Méthodes De Synthèse
1-(Benzyl(2-hydroxyethyl)amino)-3-(o-tolyloxy)propan-2-ol hydrochloride can be synthesized through a multistep process, starting with the reaction of benzylamine with epichlorohydrin to form N-benzyl-2-chloroethylamine. This intermediate is then reacted with 2-hydroxyethylamine to form N-benzyl-2-(2-hydroxyethyl)ethylamine. Finally, this compound is reacted with o-tolyl chloromethyl ether to form 1-(Benzyl(2-hydroxyethyl)amino)-3-(o-tolyloxy)propan-2-ol hydrochloride hydrochloride.
Applications De Recherche Scientifique
1-(Benzyl(2-hydroxyethyl)amino)-3-(o-tolyloxy)propan-2-ol hydrochloride has been found to have potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have neuroprotective effects and can enhance cognitive function. Additionally, 1-(Benzyl(2-hydroxyethyl)amino)-3-(o-tolyloxy)propan-2-ol hydrochloride has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
1-[benzyl(2-hydroxyethyl)amino]-3-(2-methylphenoxy)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO3.ClH/c1-16-7-5-6-10-19(16)23-15-18(22)14-20(11-12-21)13-17-8-3-2-4-9-17;/h2-10,18,21-22H,11-15H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVGAYJFQBFRFCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(CN(CCO)CC2=CC=CC=C2)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
40.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24816244 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(Benzyl(2-hydroxyethyl)amino)-3-(o-tolyloxy)propan-2-ol hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-2-fluorobenzenesulfonamide](/img/structure/B2782646.png)
![4-tert-butyl-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)benzamide](/img/structure/B2782647.png)

![N-{[3-(4-fluorophenyl)-1H-1,2,4-triazol-5-yl]methyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2782650.png)

![Methyl 4-methoxy-3-{[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]sulfamoyl}benzoate](/img/structure/B2782653.png)

![5-methyl-N-(3-(trifluoromethyl)phenyl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2782656.png)
![N-(2-fluorophenyl)-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2782657.png)
![Ethyl 4-((4-(2-(4,6-dimethylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2782658.png)


![Ethyl 2-[(chloroacetyl)amino]-4-methyl-5-phenylthiophene-3-carboxylate](/img/structure/B2782663.png)
